Bumadizone, chemically known as Butylmalonic acid mono-(1,2-diphenylhydrazide) calcium, is a non-steroidal anti-inflammatory drug (NSAID) []. Structurally similar to Phenylbutazone, it belongs to the pyrazolone class of NSAIDs []. Bumadizone has been the subject of various scientific studies aiming to understand its properties and potential applications beyond its historical use as an anti-inflammatory agent.
Bumadizone's chemical identity is defined by its IUPAC name, which reflects its complex structure. It is synthesized from butylmalonic acid and 1,2-diphenylhydrazine through formal condensation reactions. The compound's CAS number is 3583-64-0, which is used for identification in chemical databases . Bumadizone is classified under the category of NSAIDs due to its mechanism of action and therapeutic applications.
The synthesis of Bumadizone involves several key steps:
Bumadizone's molecular structure can be described as follows:
Bumadizone participates in various chemical reactions:
Bumadizone exerts its pharmacological effects primarily through:
Studies indicate that Bumadizone demonstrates a zero-order release profile when formulated into microspheres for colon targeting, achieving significant drug release within specified time frames .
Bumadizone exhibits several notable physical and chemical properties:
Bumadizone has diverse applications across various fields:
Bumadizone was developed during the late 20th century amid pharmaceutical explorations into novel NSAID scaffolds. Initially synthesized through the condensation of butylmalonic acid and 1,2-diphenylhydrazine [6] [7], its development aimed to leverage structural modifications for enhanced anti-inflammatory activity. By the 1980s–1990s, it had entered clinical use under trade names including Megalgin and Enantyum, primarily within European markets [1] [4]. Notably, Germany and Austria approved it for rheumatoid arthritis and gout, reflecting targeted applications where its risk-benefit profile was deemed acceptable [4] [8]. Despite early promise, Bumadizone failed to attain broad global adoption, partly due to emerging safety concerns and competitive market dynamics favoring COX-2 selective inhibitors. Current manufacturing is limited, with sparse active pharmaceutical ingredient (API) suppliers listed in major databases [8].
Table 1: Key Historical Milestones of Bumadizone
Time Period | Development Phase | Significant Events |
---|---|---|
1970s–1980s | Synthesis & Preclinical | Chemical synthesis via butylmalonic acid and 1,2-diphenylhydrazine [6] [7] |
1980s–1990s | Clinical Use | Market launch in Germany and Austria for arthritis [4] [8] |
2000s–Present | Regulatory Limitation | Restricted availability; absent from major expedited review pathways [5] [8] |
Bumadizone’s molecular formula is C₁₉H₂₂N₂O₃, with a molar mass of 326.4 g/mol [7]. Its IUPAC name, 2-[anilino(phenyl)carbamoyl]hexanoic acid, denotes a branched aliphatic chain anchored to a dicarboxylic acid backbone. Critical structural features include:
Table 2: Atomic Properties of Bumadizone
Atom Group | Constituents | Chemical Role |
---|---|---|
Core Backbone | Hexanoic acid derivative | Bronsted acid functionality [6] |
Aromatic Rings | Dual phenyl groups | Hydrophobic interactions |
Functional Groups | Carboxyl, hydrazide, anilide | COX enzyme binding [1] [3] |
Bumadizone belongs to the anilide class of organic compounds—derivatives where a carboxy group is replaced by -NHPh (phenylamino) [4] [8]. This classification situates it among NSAIDs targeting cyclooxygenase (COX) enzymes. Mechanistically, it inhibits both COX-1 and COX-2 isoforms, reducing prostaglandin synthesis [1] [3]. Unlike acetic acid derivatives (e.g., diclofenac), its anilide-hydrazide hybrid structure may confer moderate COX-2 preference, potentially mitigating gastrointestinal irritation [1]. Pharmacologically, it is subclassified under non-selective NSAIDs with analgesic, antipyretic, and anti-inflammatory actions [6] [8].
Bumadizone is indicated exclusively for:
Regulatory approvals are narrow:
Table 3: Global Regulatory Status of Bumadizone
Region | Approval Status | Key Regulatory Constraints |
---|---|---|
European Union | National (Germany/Austria) | Restricted to rheumatoid arthritis and gout [4] [8] |
United States | Not approved | Absent from FDA databases; no expedited applications [5] |
ICH Jurisdictions | No submissions | Unlisted in ICH-associated expedited pathways [2] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7